Pyrazole, a five-membered heterocyclic ring system characterized by two adjacent nitrogen atoms (C₃H₄N₂), represents a privileged scaffold in medicinal chemistry and agrochemical development [1]. First described by Ludwig Knorr in 1883, this weakly basic compound (pKb 11.5) exhibits planar geometry with delocalized π-electrons, as confirmed by X-ray crystallography showing C–N bond lengths of approximately 1.33 Å [1] [5]. The pyrazole nucleus demonstrates remarkable synthetic versatility, enabling regioselective substitutions at the 1-, 3-, 4-, and 5-positions. This flexibility permits precise optimization of pharmacological profiles, making it invaluable for drug discovery.
Table 1: Fundamental Properties of Pyrazole
| Property | Value | Measurement Method |
|---|---|---|
| Molecular formula | C₃H₄N₂ | - |
| Molar mass | 68.08 g/mol | - |
| Melting point | 66–70°C | Standardized conditions |
| Basicity (pKb) | 11.5 | Potentiometric titration |
| ΔfH°solid (formation enthalpy) | 105.4 ± 0.7 kJ/mol | Combustion calorimetry |
| Planarity | Confirmed | X-ray crystallography |
The historical significance of pyrazole derivatives is underscored by natural isolation events, such as the 1959 discovery of 1-pyrazolyl-alanine in watermelon seeds [1] [7]. Pharmacologically, pyrazole-based compounds exhibit diverse bioactivities, including:
The electron-deficient nature of the ring facilitates electrophilic substitution at C4, while the N1-nitrogen serves as a site for alkylation, providing two strategic points for structural diversification. 1-(2-Chlorobenzyl)-3-nitro-1H-pyrazole exemplifies such modifications, incorporating a lipophilic 2-chlorobenzyl group at N1 and an electron-withdrawing nitro moiety at C3. These modifications are strategically designed to enhance target binding and modulate physicochemical properties [7].
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0